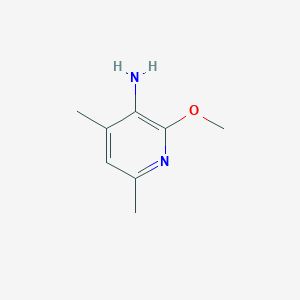![molecular formula C13H13ClN2OS B2981001 2-[(3-chlorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone CAS No. 551931-24-9](/img/structure/B2981001.png)
2-[(3-chlorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(3-chlorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone” is a chemical compound . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can include its melting point, boiling point, density, molecular formula, and molecular weight. “2-[(3-chlorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone” has a molecular formula of C13H13ClN2OS and a molecular weight of 280.77 .Aplicaciones Científicas De Investigación
Antifolate and Antitumor Agents
2-[(3-chlorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone derivatives have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors, demonstrating significant antitumor properties. For example, compounds designed with modifications to this core structure have shown excellent inhibitory effects on human DHFR and the growth of several tumor cells in culture, highlighting their potential as antitumor agents (Gangjee et al., 2007).
Heterocyclic Precursors in Organic Synthesis
Challenges in the nitration of related pyrimidinone compounds, such as 2-amino-6-chloro-4(3H)-pyrimidinone, have led to the discovery of unusual gem-dinitro compounds. These findings expand our understanding of the reactivity of pyrimidinone derivatives and their potential as intermediates in the synthesis of more complex heterocyclic compounds (Boyle et al., 2001).
Antimicrobial Agents
The synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from related compounds, has demonstrated promising antimicrobial activities. These studies suggest the potential of 2-[(3-chlorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone derivatives in the development of novel antimicrobial agents, showcasing their applicability in addressing antibiotic resistance (Hossan et al., 2012).
Spectroscopic Analysis and Chemotherapeutic Applications
Spectroscopic investigation of similar compounds, such as 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, has provided insights into their structural properties and potential as chemotherapeutic agents. These studies emphasize the role of detailed molecular analysis in understanding the behavior of such compounds in biological systems and their therapeutic potential (Alzoman et al., 2015).
Heterogeneous Synthesis Methods
The development of efficient synthesis methods for heterocyclic sulfanylpyrimidin-4(3H)-one derivatives highlights the versatility of related pyrimidinone compounds in organic synthesis. These methods contribute to the broader application of such compounds in the design and synthesis of biologically active molecules, enhancing the drug discovery process (Bassyouni & Fathalla, 2013).
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-2-11-7-12(17)16-13(15-11)18-8-9-4-3-5-10(14)6-9/h3-7H,2,8H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZCZKVPHCXFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

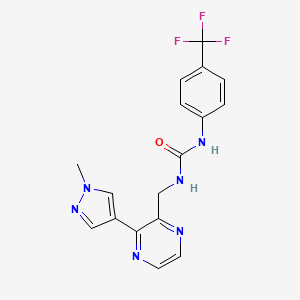
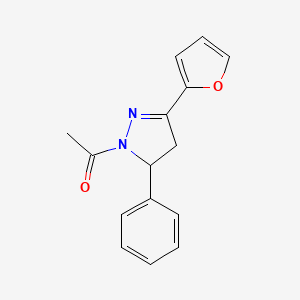
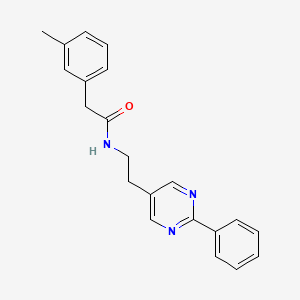

![3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2980927.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2980928.png)
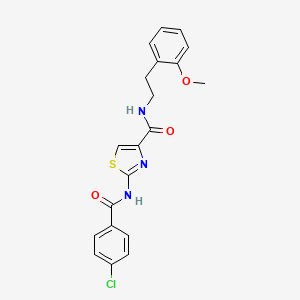
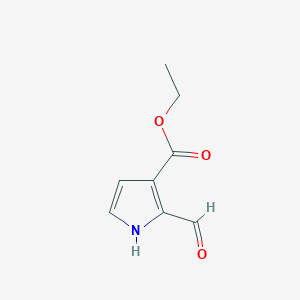
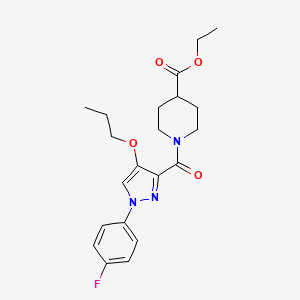
![(2,4-dimethylphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2980935.png)
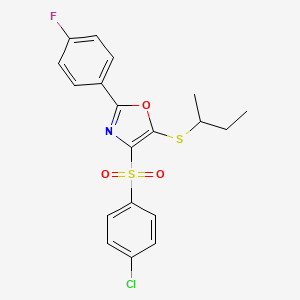
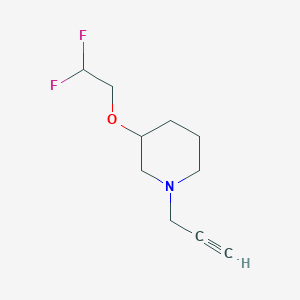
![(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)prop-2-enamide](/img/structure/B2980939.png)
